molecular formula C9H8FNO3S B13165991 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride

1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride

Cat. No.: B13165991
M. Wt: 229.23 g/mol
InChI Key: WPMCQLMOVVDRLC-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride typically involves the reaction of 1-Methyl-2-oxo-2,3-dihydro-1H-indole with sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl fluoride group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamide.

    Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfonamides.

    Substitution: Various indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing new drugs.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl fluoride group.

    1-Methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid: Another indole derivative with a carboxylic acid group at a different position.

Uniqueness

1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C9H8FNO3S

Molecular Weight

229.23 g/mol

IUPAC Name

1-methyl-2-oxo-3H-indole-5-sulfonyl fluoride

InChI

InChI=1S/C9H8FNO3S/c1-11-8-3-2-7(15(10,13)14)4-6(8)5-9(11)12/h2-4H,5H2,1H3

InChI Key

WPMCQLMOVVDRLC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)F

Origin of Product

United States

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